molecular formula C45H60ClN7O9S B1683479 Vedroprevir CAS No. 1098189-15-1

Vedroprevir

Katalognummer: B1683479
CAS-Nummer: 1098189-15-1
Molekulargewicht: 910.5 g/mol
InChI-Schlüssel: OTXAMWFYPMNDME-OPUYQWCOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Vedroprevir involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups. The process typically starts with the preparation of key intermediates, which are then coupled using peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is obtained through purification techniques like chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Vedroprevir unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation von this compound zu Sulfoxiden oder Sulfonen führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Vedroprevir hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die NS3-Protease des Hepatitis-C-Virus hemmt. Diese Protease ist für die Spaltung des viralen Polyproteins in funktionelle Einheiten verantwortlich, die für die Virusreplikation notwendig sind. Durch Bindung an die aktive Stelle der NS3-Protease verhindert this compound die Spaltung des Polyproteins und hemmt so die Virusreplikation. Die beteiligten molekularen Zielstrukturen und Pfade umfassen den NS3/NS4A-Proteasekomplex, der für den viralen Lebenszyklus unerlässlich ist .

Wirkmechanismus

Vedroprevir exerts its effects by inhibiting the NS3 protease of the hepatitis C virus. This protease is responsible for cleaving the viral polyprotein into functional units necessary for viral replication. By binding to the active site of the NS3 protease, this compound prevents the cleavage of the polyprotein, thereby inhibiting viral replication. The molecular targets and pathways involved include the NS3/NS4A protease complex, which is essential for the viral life cycle .

Vergleich Mit ähnlichen Verbindungen

Vedroprevir gehört zu einer Klasse von Verbindungen, die als NS3-Proteaseinhibitoren bekannt sind. Zu ähnlichen Verbindungen gehören:

Eindeutigkeit: this compound ist einzigartig aufgrund seiner hohen antiviralen Aktivität, Bioverfügbarkeit und Selektivität. Es hat minimale hemmende Wirkungen auf andere Säugetierproteasen gezeigt, was es zu einem hochspezifischen Inhibitor des Hepatitis-C-Virus macht .

Biologische Aktivität

Vedroprevir (GS-9451) is a novel compound classified as a carboxylic acid NS3 protease inhibitor, primarily developed for the treatment of hepatitis C virus (HCV) infections. This article explores its biological activity, pharmacodynamics, clinical efficacy, and relevant case studies.

This compound targets the NS3/4A serine protease of HCV, which is crucial for viral replication. By inhibiting this protease, this compound effectively prevents the cleavage of viral polyproteins into functional proteins necessary for viral assembly and replication. This mechanism underlines its potential as a therapeutic agent against HCV.

2.1 Antiviral Activity

This compound exhibits potent antiviral activity against HCV genotype 1, with minimal inhibitory effects on other mammalian proteases. In vitro studies have shown that this compound has a high selectivity index, indicating low toxicity to host cells while effectively inhibiting HCV replication .

2.2 Bioavailability and Metabolism

Preclinical studies demonstrated that this compound has high oral bioavailability across species including rats, dogs, and monkeys. It rapidly distributes to the liver, with concentrations significantly higher than those in plasma, maintaining therapeutic levels for extended periods (up to 12 hours post-administration) . The median plasma half-life ranges from 14 to 17 hours, supporting once-daily dosing regimens. Notably, this compound is minimally metabolized and primarily excreted unchanged via the gastrointestinal tract .

3.1 Phase I Trials

In a phase I trial involving monotherapy with this compound at doses of 200 mg and 400 mg per day, significant reductions in HCV RNA levels were observed: a median decrease of −3.2 log10 for genotype 1a and −3.5 log10 for genotype 1b patients was reported . However, the compound showed reduced efficacy against non-genotype 1 strains.

3.2 Combination Therapy Studies

This compound has been evaluated in combination with other direct-acting antivirals (DAAs), such as ledipasvir and sofosbuvir:

  • TRILOGY-2 Study : This study assessed the efficacy of this compound combined with LDV/SOF for 8 weeks in previously treated cirrhotic patients. The sustained virologic response (SVR) rates were impressive at 95% without ribavirin and 88% with ribavirin .
  • Short-Duration Trials : In trials aimed at shortening treatment duration to 4 weeks, only 20-40% of patients achieved SVR12, highlighting the challenges in treating cirrhotic patients with shorter regimens .

4. Case Studies and Observational Data

Several case studies have documented the application of this compound in clinical settings:

  • A cohort study involving treatment-naïve patients indicated that a combination therapy regimen including this compound achieved SVR rates comparable to longer treatment durations seen in historical controls .
  • Observations from various trials suggest that baseline factors such as viral load and genotype significantly influence treatment outcomes, particularly in patients with cirrhosis or prior treatment failures .

5. Summary of Findings

The following table summarizes key findings from clinical studies involving this compound:

Study TypeTreatment RegimenDurationSVR Rate (%)Notes
Phase I TrialThis compound MonotherapyVariesN/ASignificant HCV RNA reduction observed
TRILOGY-2 StudyLDV/SOF + this compound8 weeks95% (no ribavirin)High efficacy in previously treated patients
Short-Duration TrialLDV/SOF + this compound4 weeks20-40%Low SVR rates; challenges in cirrhotic patients

6. Conclusion

This compound demonstrates promising biological activity as an NS3 protease inhibitor in the management of HCV infections, particularly when used in combination with other DAAs. While it shows high antiviral efficacy against genotype 1 strains, challenges remain regarding its effectiveness against other genotypes and in special populations such as cirrhotic patients.

Future research should focus on optimizing treatment regimens and further exploring this compound's role in combination therapies to enhance patient outcomes across diverse populations.

Eigenschaften

IUPAC Name

(1R,2R)-1-[[(2S,4R)-1-[(2S)-2-[[(1S,5R)-3-bicyclo[3.1.0]hexanyl]oxycarbonylamino]-3,3-dimethylbutanoyl]-4-[8-chloro-7-(2-morpholin-4-ylethoxy)-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxypyrrolidine-2-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H60ClN7O9S/c1-7-27-21-45(27,41(56)57)51-39(54)33-19-29(22-53(33)40(55)38(44(4,5)6)50-43(58)62-28-17-25-16-26(25)18-28)61-35-20-31(32-23-63-42(49-32)47-24(2)3)48-37-30(35)8-9-34(36(37)46)60-15-12-52-10-13-59-14-11-52/h8-9,20,23-29,33,38H,7,10-19,21-22H2,1-6H3,(H,47,49)(H,50,58)(H,51,54)(H,56,57)/t25-,26+,27-,28?,29-,33+,38-,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXAMWFYPMNDME-OPUYQWCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1(C(=O)O)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)OC3CC4CC4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@]1(C(=O)O)NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@H](C(C)(C)C)NC(=O)OC3C[C@H]4C[C@H]4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H60ClN7O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

910.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098189-15-1
Record name Vedroprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1098189151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vedroprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12037
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VEDROPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGD958X2B9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-({1-[2-(Bicyclo[3.1.0]hex-3-yloxycarbonylamino)-3,3-dimethylbutyryl]-4-[8-chloro-2-(2-isopropylaminothiazol-4-yl)-7-(2-morpholin-4-yl-ethoxy)quinolin-4-yloxy]pyrrolidine-2-carbonyl}-amino)-2-ethyl-cyclopropanecarboxylic acid methyl ester (12 g, 13 mmol) was dissolved in THF (200 ml), LiOH (11 g, 260 mmol) in H2O (200 ml) was added, followed by MeOH (200 ml). The mixture was kept stirring at room temperature for 20 h. Upon completion of the reaction, 4 N HCl in H2O was added to adjust pH to 7 at 0° C. The mixture was extracted with EtOAc (2×400 ml). The combined organic layer was washed with brine, dried (Na2SO4) and concentrated in vacuo to give 1-({1-[2-(bicyclo[3.1.0]hex-3-yloxycarbonylamino)-3,3-dimethyl-butyryl]-4-[8-chloro-2-(2-isopropylamino-thiazol-4-yl)-7-(2-morpholin-4-yl-ethoxy)-quinolin-4-yloxy]-pyrrolidine-2-carbonyl}-amino)-2-ethyl-cyclopropanecarboxylic acid as a yellow solid (11 g, 93% yield). LCMS found 911.52[M+H]+.
Name
1-({1-[2-(Bicyclo[3.1.0]hex-3-yloxycarbonylamino)-3,3-dimethylbutyryl]-4-[8-chloro-2-(2-isopropylaminothiazol-4-yl)-7-(2-morpholin-4-yl-ethoxy)quinolin-4-yloxy]pyrrolidine-2-carbonyl}-amino)-2-ethyl-cyclopropanecarboxylic acid methyl ester
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vedroprevir
Reactant of Route 2
Vedroprevir
Reactant of Route 3
Vedroprevir
Reactant of Route 4
Vedroprevir
Reactant of Route 5
Reactant of Route 5
Vedroprevir
Reactant of Route 6
Vedroprevir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.